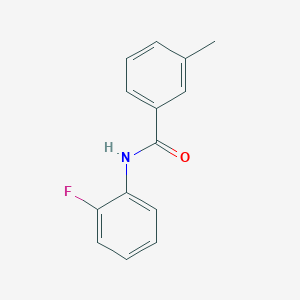
N-(2-fluorophenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3-methylbenzamide, also known as N-(2-fluorobenzyl)-3-methylbenzamide or N-(2-fluorophenyl)-3-methylbenzo[d]oxazole-6-carboxamide, is a chemical compound with the molecular formula C15H13FNO. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. This compound has gained attention in the scientific community due to its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. In addition, N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. These effects suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide in lab experiments is its relatively simple synthesis method, which allows for easy preparation of large quantities of the compound. In addition, this compound has been shown to have activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide. One area of interest is the development of analogs of this compound that may have improved activity and selectivity against specific types of cancer cells or inflammatory mediators. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide and its effects on cell signaling pathways. Finally, this compound may have potential applications in combination therapy with other drugs for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-aminobenzoxazole in the presence of a base to yield N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been studied for its potential use in drug discovery and development. It has been found to have activity against certain types of cancer cells, including breast cancer and leukemia cells. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C14H12FNO |
|---|---|
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |
Clave InChI |
QQHQWNFBMJFHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



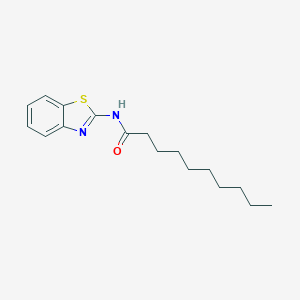



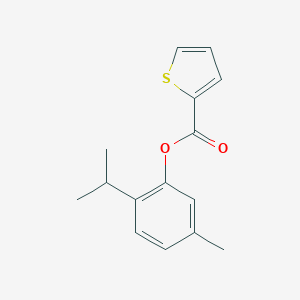


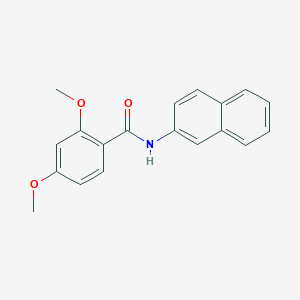
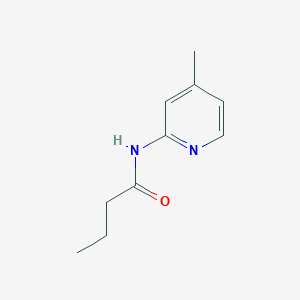
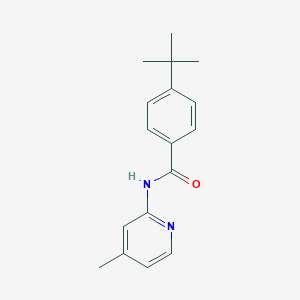
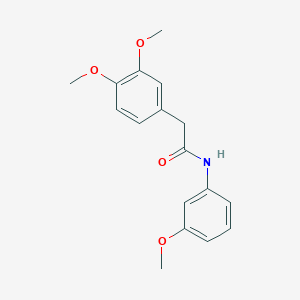
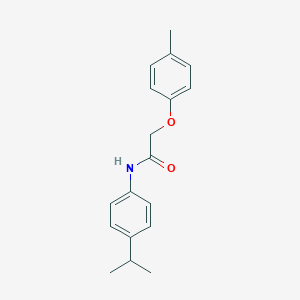

![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)